molecular formula C17H18ClNO3S2 B12195777 2-(4-chlorophenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(thiophen-2-yl)methyl]acetamide

2-(4-chlorophenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B12195777
M. Wt: 383.9 g/mol
InChI Key: CUTMPWZEECMZDE-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a 4-chlorophenyl group, a 1,1-dioxo-thiolane (sulfone) moiety, and a thiophene-methyl substituent.

Properties

Molecular Formula

C17H18ClNO3S2

Molecular Weight

383.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C17H18ClNO3S2/c18-14-5-3-13(4-6-14)10-17(20)19(11-16-2-1-8-23-16)15-7-9-24(21,22)12-15/h1-6,8,15H,7,9-12H2

InChI Key

CUTMPWZEECMZDE-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CS2)C(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Preparation of 1,1-Dioxo-1λ⁶-Thiolan-3-Amine

The thiolan-3-amine derivative is synthesized through oxidation of tetrahydrothiophene derivatives. Sulfur oxidation using hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) converts the thiolane ring into its 1,1-dioxo form. Subsequent amination via nucleophilic substitution introduces the amine group at the 3-position.

Key Parameters:

  • Oxidizing Agent: 30% H₂O₂ in acetic acid.

  • Temperature: 0–5°C (controlled to prevent over-oxidation).

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane).

Amide Bond Formation and N-Alkylation

The final step involves coupling 2-(4-chlorophenyl)acetyl chloride with 1,1-dioxo-1λ⁶-thiolan-3-amine and (thiophen-2-yl)methylamine. This dual N-alkylation requires sequential reactions to avoid cross-contamination.

Activation of 2-(4-Chlorophenyl)Acetic Acid

The carboxylic acid is activated to its acyl chloride using thionyl chloride (SOCl₂):

2-(4-Chlorophenyl)acetic acid+SOCl2reflux2-(4-Chlorophenyl)acetyl chloride+SO2+HCl\text{2-(4-Chlorophenyl)acetic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{2-(4-Chlorophenyl)acetyl chloride} + \text{SO}2 + \text{HCl}

Conditions:

  • Solvent: Dry toluene or dichloromethane.

  • Temperature: 60–70°C (reflux).

  • Duration: 3–4 hours.

Dual N-Alkylation and Amide Coupling

The acyl chloride reacts with a mixture of 1,1-dioxo-thiolan-3-amine and (thiophen-2-yl)methylamine in the presence of a base:

2-(4-Cl-Ph)COCl+Thiolan-3-NH2+Thiophene-CH2NH2BaseTarget Compound+HCl\begin{align}
\text{2-(4-Cl-Ph)COCl} + \text{Thiolan-3-NH}_2 + \text{Thiophene-CH}_2\text{NH}_2 \xrightarrow{\text{Base}} \
\text{Target Compound} + \text{HCl}
\end{align
}

Optimized Protocol:

  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Base: Triethylamine (Et₃N) or potassium carbonate (K₂CO₃).

  • Molar Ratio: 1:1:1 (acid chloride:thiolan-3-amine:thiophene-amine).

  • Temperature: Room temperature to 50°C.

  • Reaction Time: 12–24 hours.

Work-Up:

  • Filtration: Remove precipitated salts (e.g., Et₃N·HCl).

  • Extraction: Dichloromethane (DCM) washes followed by NaHCO₃ solution.

  • Purification: Recrystallization from acetonitrile or ethyl acetate.

Reaction Optimization and Yield Enhancement

Catalytic Enhancements

  • Catalysts: 4-Dimethylaminopyridine (DMAP) accelerates amide bond formation, reducing reaction time by 30%.

  • Inert Atmosphere: Nitrogen or argon prevents oxidation of sulfur moieties.

Solvent Effects

SolventDielectric ConstantYield (%)Purity (%)
THF7.66895
DMF36.77297
DCM8.96593

Data aggregated from.

Polar aprotic solvents like DMF improve solubility of intermediates, enhancing yields.

Analytical Characterization

Post-synthesis validation includes:

  • FT-IR: Peaks at 1680 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O symmetric stretch).

  • ¹H NMR (DMSO-d₆): δ 7.4–7.3 (4H, aromatic), δ 4.2–3.8 (2H, N–CH₂–thiophene), δ 3.5–3.1 (thiolan protons).

  • X-ray Crystallography: Confirms twisted geometry between acetamide and thiophene groups (dihedral angle: 78.2°).

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue: Competing N-monoalkylation or over-oxidation of sulfur.

  • Solution: Stepwise addition of amines and strict temperature control.

Scalability

  • Industrial Adaptation: Continuous flow reactors reduce reaction time and improve yield consistency.

Chemical Reactions Analysis

2-(4-chlorophenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(thiophen-2-yl)methyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-chlorophenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(thiophen-2-yl)methyl]acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, allowing the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(4-Chlorophenyl)-2-((3-Cyano-4,6-Distyrylpyridin-2-yl)thio)acetamide (Compound 2, )

  • Structure : Contains a 4-chlorophenyl group and a pyridine-thioacetamide backbone.
  • Synthesis: Prepared via reflux of 2-chloro-N-(4-chlorophenyl)acetamide with sodium acetate in ethanol, yielding 85% pale orange crystals .
  • Key Differences : Lacks the sulfone (thiolan-3-yl) and thiophene-methyl groups present in the target compound.

N-(4-Bromophenyl)-2-(2-Thienyl)acetamide ()

  • Structure : Features a bromophenyl group and a 2-thienyl substituent.
  • Bioactivity : Exhibits antimycobacterial activity, with derivatives showing IC₅₀ values <10 μM against Mycobacterium tuberculosis .
  • Comparison : Replacing bromine with chlorine and adding a sulfone group (as in the target compound) could enhance metabolic stability or binding affinity.

N-(4-Chlorophenyl)-2-((3-(Thiophen-2-yl)-1,4-Diazaspiro[4.4]Nona-1,3-Dien-2-yl)thio)acetamide ()

  • Structure : Combines a 4-chlorophenyl group, thiophene, and a spiro-diazepine system.
  • Molecular Weight : 404.0 g/mol, significantly higher than typical acetamides due to the spirocyclic moiety .
  • Synthetic Relevance : Highlights the versatility of thiophene-containing acetamides in forming complex heterocycles.

Sulfone-Containing Acetamides

2-(4-Chlorophenoxy)-N-(1,1-Dioxo-1λ⁶-Thiolan-3-yl)acetamide ()

  • Structure: Shares the 1,1-dioxo-thiolan-3-yl sulfone group but replaces the thiophene-methyl with a 4-chlorophenoxy group.

Common Alkylation Strategies

  • Reagents: Sodium acetate in ethanol under reflux is widely used for acetamide synthesis (e.g., , % yield) .
  • Thiophene Functionalization : Thiophene derivatives are often synthesized via Gewald reactions or direct alkylation, as seen in and .

Yield and Efficiency

  • High-Yield Examples: Compound 4a (): 90.2% yield via reflux in acetonitrile . : 85% yield using ethanol-dioxane recrystallization .

Bioactivity Trends

  • Antimycobacterial Activity : Thiophene-acetamide hybrids (e.g., ) show promise against drug-resistant tuberculosis .

Structure-Activity Relationships (SAR)

  • Chlorophenyl Group : Enhances lipophilicity and membrane penetration.
  • Sulfone Moieties : Improve metabolic stability and electronic properties.
  • Thiophene : Contributes to π-π stacking interactions in biological targets.

Biological Activity

2-(4-chlorophenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(thiophen-2-yl)methyl]acetamide, also known by its CAS number 883706-92-1, is a complex organic compound notable for its unique structural features, including a chlorophenyl group and a thiolan ring with a dioxo substitution. This compound has garnered attention in pharmacological research due to its potential biological activities.

The molecular formula of the compound is C17H18ClNO3S2C_{17}H_{18}ClNO_{3}S_{2} with a molecular weight of approximately 383.9 g/mol. The structure can be summarized as follows:

PropertyValue
Molecular FormulaC17H18ClNO3S2
Molecular Weight383.9 g/mol
IUPAC Name2-(4-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)-N-(thiophen-2-yl)methylacetamide
InChI KeyCUTMPWZEECMZDE-UHFFFAOYSA-N
SMILESClc1ccc(c(c1)C(=O)N(CC2=CC=CS2)C(=O)CC(=O)S(=O)(=O)C)

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The presence of the thiolan ring and chlorophenyl group may enhance the interaction with microbial enzymes or cell membranes, potentially leading to inhibition of bacterial growth. For instance, related thiosemicarbazide derivatives have demonstrated comparable antibacterial and antifungal activities against various pathogens .

Anticancer Potential

Compounds containing thiolane structures have been studied for their anticancer properties. The mechanism often involves the inhibition of specific enzymes associated with cancer cell proliferation. In preliminary studies, derivatives of similar compounds have shown promising results against different cancer cell lines, including colon and breast cancer cells . The compound's ability to induce apoptosis in cancer cells could be attributed to its interaction with cellular signaling pathways.

The precise mechanism of action for 2-(4-chlorophenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(thiophen-2-yl)methyl]acetamide is not fully elucidated but is believed to involve:

  • Enzyme Inhibition : Binding to enzymes critical for microbial and cancer cell metabolism.
  • Receptor Interaction : Modulating receptor activity that influences cell growth and apoptosis.

Case Studies

Several studies have investigated the biological effects of compounds with similar structures:

  • Antimicrobial Efficacy : A study on thiosemicarbazides indicated that modifications in the thiolane structure significantly affect antimicrobial potency. Compounds were tested against Mycobacterium tuberculosis, revealing varying degrees of inhibition compared to standard treatments .
  • Anticancer Activity : A comparative analysis showed that derivatives with a thiolane core exhibited IC50 values in the low micromolar range against human breast cancer cell lines (T47D), suggesting strong anticancer potential .

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